N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The morpholinoethyl group is then introduced through nucleophilic substitution reactions, followed by the attachment of the 4-ethoxybenzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, would be employed to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its sulfonamide group, in particular, can interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological systems makes it a candidate for therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it valuable for various applications, including coatings, adhesives, and catalysts.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The morpholinoethyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-piperidinoethyl)-4-ethoxybenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-hydroxybenzenesulfonamide
Uniqueness: N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide stands out due to its specific ethoxy group, which can influence its chemical and biological properties. This modification may enhance its binding affinity and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-2-27-17-4-6-18(7-5-17)30(24,25)22-14-19(23-9-11-26-12-10-23)16-3-8-20-21(13-16)29-15-28-20/h3-8,13,19,22H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVBYACHJZMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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